Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS 97148-39-5), commonly referred to as SMIA, is a critical zwitterionic side-chain intermediate utilized in the commercial synthesis of second-generation cephalosporin antibiotics, most notably Cefuroxime [1]. Characterized by a furan ring and a methoxyimino-acetate group locked in the (Z)-configuration, this off-white to light yellow crystalline powder is prized for its high stereochemical purity and stability [2]. In industrial procurement, the ammonium salt is strictly preferred over the free acid or ester derivatives due to its superior solubility in organic coupling solvents (such as DMF, DMAc, and DMSO) and its ability to undergo rapid, high-yield activation for subsequent amidation with 7-aminocephalosporanic acid (7-ACA).
Substituting the ammonium salt of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate with its free acid counterpart (CAS 39684-61-2) or ester derivatives introduces severe process bottlenecks, primarily due to reduced solubility in standard industrial coupling solvents and a higher propensity for stereochemical degradation [1]. Furthermore, any substitution that compromises the strict (Z)-configuration (syn-isomer) in favor of the (E)-isomer (anti-isomer) is catastrophic for downstream API viability; the (E)-isomer lacks the correct spatial orientation required to bind penicillin-binding proteins (PBPs), rendering the resulting cephalosporin biologically inactive and classifying it as a pharmacopeial impurity (Cefuroxime Impurity B) [2]. Consequently, procurement must mandate the ammonium salt form to ensure both >97% Z-isomer stereoselectivity during crystallization and optimal activation kinetics during 7-ACA coupling.
The commercial production of cephalosporin intermediates requires stringent control over stereochemistry, as the (E)-isomer is an inactive impurity. The ammation process used to produce Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate allows for selective precipitation, achieving up to 97% cis-selectivity (Z-isomer) following photo-isomerization, with an overall isolated yield of approximately 85% [1]. In contrast, isolating the free acid often results in a mixed E/Z isomer profile that requires costly and yield-depleting downstream purification to meet API standards [2].
| Evidence Dimension | Z-isomer stereoselectivity and isolation yield |
| Target Compound Data | ~97% Z-isomer purity with 85% overall yield via selective ammonium salt precipitation |
| Comparator Or Baseline | Free acid isolation (prone to E/Z mixtures requiring secondary purification) |
| Quantified Difference | Ammonium salt provides direct access to >95-97% Z-isomer purity, bypassing secondary resolution steps. |
| Conditions | Industrial ammation following 365 nm UV photo-isomerization. |
Procuring the ammonium salt directly guarantees the stereochemical purity required to avoid Cefuroxime Impurity B formation, saving substantial purification costs.
In the synthesis of Cefuroxime, the side chain must be activated to an acyl chloride before coupling with 7-aminocephalosporanic acid (7-ACA). The ammonium salt of the (Z)-furan-methoxyimino side chain exhibits excellent reactivity in solvent mixtures like DMAc/DMF/Dichloromethane. When activated with oxalyl chloride, the ammonium salt achieves a coupling yield of approximately 90% within a rapid 1.5-hour reaction time, producing non-toxic byproducts (NH4Cl, CO, CO2) [1]. Ester derivatives or poorly soluble free acids typically require harsher activating agents or longer reaction times, which can degrade the sensitive beta-lactam ring.
| Evidence Dimension | Activation and coupling yield to 7-ACA |
| Target Compound Data | ~90% yield in 1.5 hours using oxalyl chloride activation |
| Comparator Or Baseline | Free acid or ester derivatives (requiring harsher reagents like PCl5 or longer times) |
| Quantified Difference | Ammonium salt enables a 90% yield in just 1.5 hours with greener byproducts. |
| Conditions | DMAc/DMF/MC solvent mixture, oxalyl chloride activation, coupling to 7-ACA. |
High coupling efficiency and short reaction times directly translate to increased throughput and lower manufacturing costs for Cefuroxime API.
The choice of counterion significantly impacts the processability of the furan-methoxyimino side chain. The ammonium salt demonstrates high solubility in polar aprotic and protic organic solvents, such as dimethyl sulfoxide (DMSO), methanol, and N,N-dimethylformamide (DMF), which are standard in cephalosporin synthesis[1]. Ester derivatives (e.g., methyl or ethyl esters) and the free acid exhibit comparatively lower solubility profiles in these specific coupling environments, which can lead to incomplete reactions or necessitate larger solvent volumes, thereby reducing batch efficiency.
| Evidence Dimension | Solubility in coupling solvents (DMSO, Methanol, DMF) |
| Target Compound Data | Highly soluble, enabling concentrated reaction mixtures |
| Comparator Or Baseline | Ester derivatives (methyl/ethyl esters) and free acids |
| Quantified Difference | Ammonium salt allows for higher molarity reactions without premature precipitation. |
| Conditions | Standard API coupling solvent systems at ambient to slightly elevated temperatures. |
Enhanced solubility reduces solvent consumption and allows for higher batch concentrations, directly improving the environmental factor (E-factor) and economics of the synthesis.
As the primary acyl side-chain donor, this ammonium salt is the standard procurement choice for coupling with 7-ACA or 7-MAC to produce Cefuroxime. Its high Z-isomer purity ensures that the resulting API meets pharmacopeial standards for biological activity, avoiding the inactive E-isomer impurity [1].
Due to its compatibility with milder, greener activating agents like oxalyl chloride—yielding only NH4Cl, CO, and CO2 as byproducts—this compound is ideal for process chemistry teams looking to phase out toxic phosphorus-based activating reagents (e.g., PCl5 or POCl3) in cephalosporin manufacturing [1].
Beyond established APIs, the compound serves as a highly pure, soluble building block for medicinal chemistry programs exploring new beta-lactam or non-beta-lactam scaffolds that require a sterically locked, biologically active (Z)-methoxyimino-furan moiety to target resistant penicillin-binding proteins [2].
Flammable